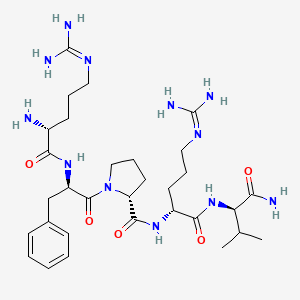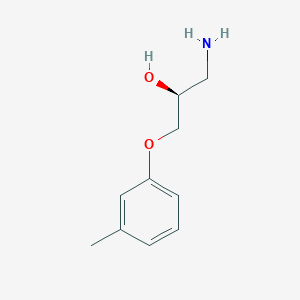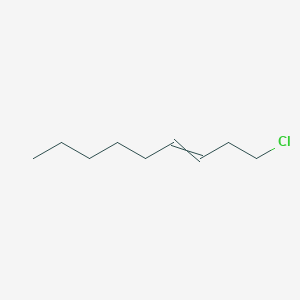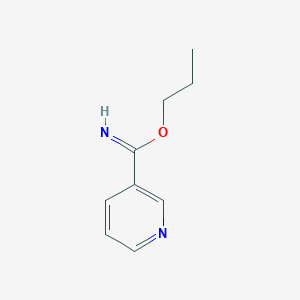
N~5~-(Diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~-(Diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide is a complex organic compound with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5-(diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of amino groups, followed by the sequential coupling of amino acid residues using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final step involves the deprotection of amino groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and peptide-like compounds. These synthesizers utilize solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid support, allowing for easy purification and handling .
Analyse Chemischer Reaktionen
Types of Reactions
N~5~-(Diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized amino acid residues, while reduction may result in the formation of reduced amino acid residues .
Wissenschaftliche Forschungsanwendungen
N~5~-(Diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and peptide-based reactions.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific diseases.
Industry: Utilized in the development of peptide-based materials and products.
Wirkmechanismus
The mechanism of action of N5-(diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Methyl L-tyrosyl-N~5~-(diaminomethylidene)-D-ornithinate
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
Uniqueness
N~5~-(Diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide is unique due to its specific sequence of amino acid residues and the presence of diaminomethylidene groups.
Eigenschaften
CAS-Nummer |
190596-23-7 |
|---|---|
Molekularformel |
C31H52N12O5 |
Molekulargewicht |
672.8 g/mol |
IUPAC-Name |
(2R)-1-[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]-N-[(2R)-1-[[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H52N12O5/c1-18(2)24(25(33)44)42-27(46)21(12-7-15-39-31(36)37)40-28(47)23-13-8-16-43(23)29(48)22(17-19-9-4-3-5-10-19)41-26(45)20(32)11-6-14-38-30(34)35/h3-5,9-10,18,20-24H,6-8,11-17,32H2,1-2H3,(H2,33,44)(H,40,47)(H,41,45)(H,42,46)(H4,34,35,38)(H4,36,37,39)/t20-,21-,22-,23-,24-/m1/s1 |
InChI-Schlüssel |
XTPHZDFFBUAJKB-MRKXFKPJSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCCN=C(N)N)N |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)

![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)



![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)

![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)
![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)

